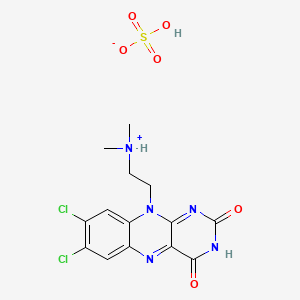
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate involves multiple steps, including the chlorination of isoalloxazine and subsequent reaction with dimethylaminoethyl groups. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different isoalloxazine derivatives, while substitution reactions can produce a variety of new compounds with modified properties.
Applications De Recherche Scientifique
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its action are complex and depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
- 7,8-Dichloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine
Uniqueness
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propriétés
Numéro CAS |
101652-02-2 |
|---|---|
Formule moléculaire |
C14H15Cl2N5O6S |
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H13Cl2N5O2.H2O4S/c1-20(2)3-4-21-10-6-8(16)7(15)5-9(10)17-11-12(21)18-14(23)19-13(11)22;1-5(2,3)4/h5-6H,3-4H2,1-2H3,(H,19,22,23);(H2,1,2,3,4) |
Clé InChI |
ILWSCPUNIIYEBG-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


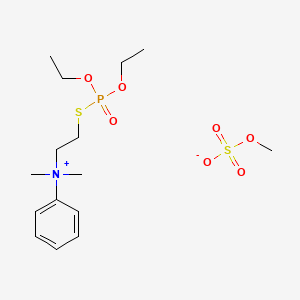

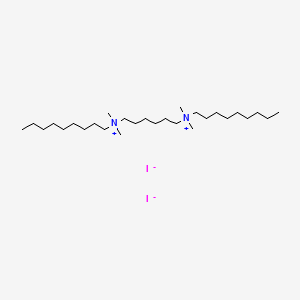
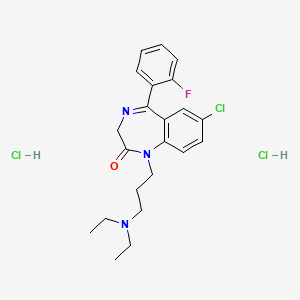

![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
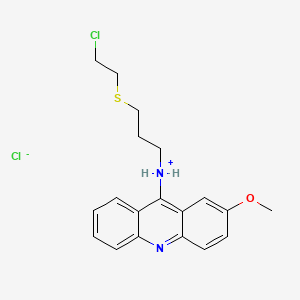
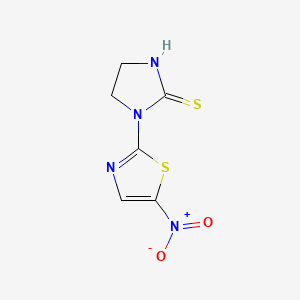
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)
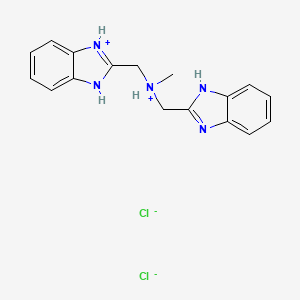

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
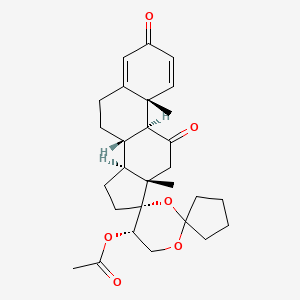
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)
